molecular formula C21H28N6O4S · C6H8O7 B1157224 N-Desmethyl Sildenafil (citrate)

N-Desmethyl Sildenafil (citrate)

Cat. No.: B1157224
M. Wt: 652.7
InChI Key: HCOQCFAWFDJJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl sildenafil (citrate) is a major metabolite of sildenafil, a potent, selective inhibitor of phosphodiesterase 5. The conversion of sildenafil to this metabolite is affected by age and by renal and hepatic impairment.

Scientific Research Applications

Solubility and Pharmacokinetics

  • Sildenafil citrate, including its form as N-Desmethyl Sildenafil Citrate, has been studied for its solubility and pharmacokinetics. It has been observed that certain salts and cocrystals of sildenafil, including those involving N-Desmethyl Sildenafil, show improved solubility and bioavailability characteristics, thereby offering potential advantages in pharmacokinetics (Sanphui et al., 2013).

Metabolic and Pharmacokinetic Studies

  • N-Desmethyl Sildenafil Citrate has been a focus in the development and validation of analytical methods for understanding its plasma concentrations. This research aids in therapy optimization and pharmacokinetic studies in various treatments (Simiele et al., 2015), (Goffredo et al., 2016).

Therapeutic Applications

  • Studies have explored the application of sildenafil citrate (and by extension, its metabolites like N-Desmethyl Sildenafil) in different therapeutic areas, such as for the treatment of erectile dysfunction in specific patient groups, and in the treatment of pulmonary arterial hypertension (Gharib, 2018), (Zesiewicz et al., 2000).

Cardiovascular Research

  • The impact of sildenafil citrate on cardiovascular function has been a significant research area, which indirectly involves its metabolite N-Desmethyl Sildenafil. Studies have investigated its effects on coronary and systemic hemodynamics, offering insights into its functional role in the cardiovascular system (Gillies et al., 2002).

Antioxidant and Cardio-protective Effects

  • Research has indicated that sildenafil citrate can have antioxidant effects in human blood and may exert cardio-protective effects through specific biochemical pathways. These studies suggest potential wider applications of sildenafil and its metabolites in managing oxidative stress and cardiac conditions (Bivalacqua et al., 2013), (Perk et al., 2008).

Pharmacokinetic and Drug Interaction Studies

  • Sildenafil citrate's pharmacokinetic profile, including its interaction with other drugs, is an area of ongoing research. Understanding how N-Desmethyl Sildenafil behaves in various physiological environments can inform its usage in clinical settings (Tripathi et al., 2013).

Potential Ergogenic Aid in Exercise

  • Studies have explored the potential of sildenafil citrate as an ergogenic aid to combat fatigue during exercise. This research could have implications for the use of N-Desmethyl Sildenafil in sports and exercise contexts (Kim et al., 2019), (Park et al., 2019).

No Direct Cardiac Contractility Effect

  • Research has demonstrated that sildenafil citrate does not directly affect cardiac contractility, which is significant in understanding the safety profile of the drug and its metabolites in patients with erectile dysfunction (Corbin et al., 2003).

Inhaler Development

  • The development of sildenafil citrate monohydrate-cyclodextrin nanosuspension complexes for use in metered-dose inhalers represents an innovative application of sildenafil citrate. This research opens new avenues for the delivery of sildenafil and its metabolites for pulmonary conditions (Sawatdee et al., 2013).

Properties

Molecular Formula

C21H28N6O4S · C6H8O7

Molecular Weight

652.7

InChI

InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

HCOQCFAWFDJJQE-UHFFFAOYSA-N

SMILES

O=S(N1CCNCC1)(C2=CC(C3=NC(C(CCC)=NN4C)=C4C(N3)=O)=C(OCC)C=C2)=O.OC(CC(O)(C(O)=O)CC(O)=O)=O

Synonyms

5-[2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, 2-hydroxypropane-1,2,3-tricarboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Sildenafil (citrate)
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Reactant of Route 6
N-Desmethyl Sildenafil (citrate)

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